molecular formula C14H12ClN5O2S B2432709 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1396844-34-0

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2432709
CAS No.: 1396844-34-0
M. Wt: 349.79
InChI Key: PMQFIEBUMWJGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of azetidine, triazole, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole derivative, followed by the formation of the azetidine ring and the subsequent attachment of the triazole moiety. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and reagents like sodium azide and alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-ol
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Uniqueness

1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-19-7-10(17-18-19)13(21)22-8-5-20(6-8)14-16-12-9(15)3-2-4-11(12)23-14/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQFIEBUMWJGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.